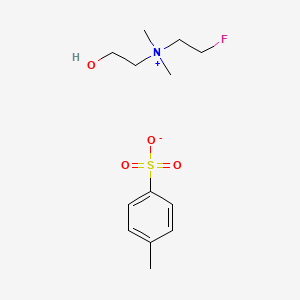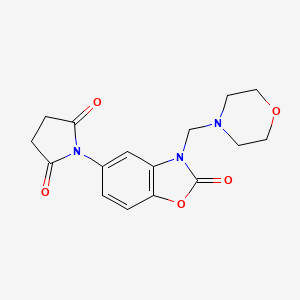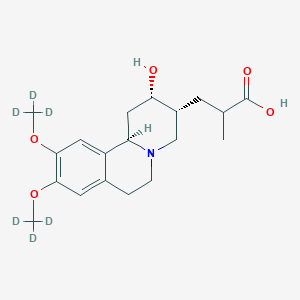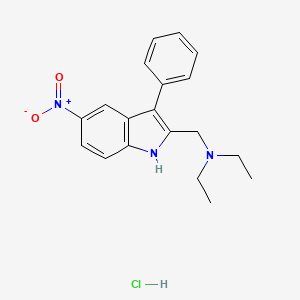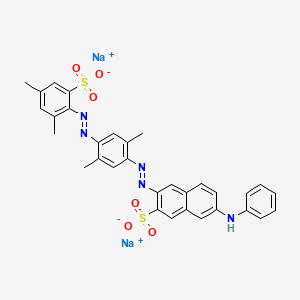
2-Naphthalenesulfonic acid, 3-((4-((2,4-dimethyl-6-sulfophenyl)azo)-2,5-dimethylphenyl)azo)-7-(phenylamino)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 3-((4-((2,4-dimethyl-6-sulfophenyl)azo)-2,5-dimethylphenyl)azo)-7-(phenylamino)-, disodium salt is a complex organic compound. It is primarily used as a dye and pigment due to its vibrant color properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 3-((4-((2,4-dimethyl-6-sulfophenyl)azo)-2,5-dimethylphenyl)azo)-7-(phenylamino)-, disodium salt typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as an aniline derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves:
Preparation of Diazonium Salt: The aromatic amine is diazotized in a cooled, acidic solution.
Coupling Reaction: The diazonium salt is added to a solution of the coupling component under controlled conditions.
Isolation and Purification: The resulting azo dye is precipitated, filtered, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenesulfonic acid, 3-((4-((2,4-dimethyl-6-sulfophenyl)azo)-2,5-dimethylphenyl)azo)-7-(phenylamino)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: The azo groups can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 3-((4-((2,4-dimethyl-6-sulfophenyl)azo)-2,5-dimethylphenyl)azo)-7-(phenylamino)-, disodium salt has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interference with Cellular Processes: By binding to cellular components, it can interfere with various biochemical pathways, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenesulfonic acid, 6-(acetylamino)-3-[(2,4-dimethyl-6-sulfophenyl)azo]-4-hydroxy-, disodium salt
- 2-Naphthalenesulfonic acid, 6-(acetylamino)-3-[(2,4-dimethyl-6-sulfophenyl)azo]-4-hydroxy-
Uniqueness
2-Naphthalenesulfonic acid, 3-((4-((2,4-dimethyl-6-sulfophenyl)azo)-2,5-dimethylphenyl)azo)-7-(phenylamino)-, disodium salt is unique due to its specific substitution pattern and the presence of multiple azo groups, which confer distinct color properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
75268-70-1 |
|---|---|
Molekularformel |
C32H27N5Na2O6S2 |
Molekulargewicht |
687.7 g/mol |
IUPAC-Name |
disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C32H29N5O6S2.2Na/c1-19-12-22(4)32(31(13-19)45(41,42)43)37-35-28-15-20(2)27(14-21(28)3)34-36-29-17-23-10-11-26(33-25-8-6-5-7-9-25)16-24(23)18-30(29)44(38,39)40;;/h5-18,33H,1-4H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI-Schlüssel |
KQPOSSIRFDBQET-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2C)N=NC3=C(C=C4C=C(C=CC4=C3)NC5=CC=CC=C5)S(=O)(=O)[O-])C)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





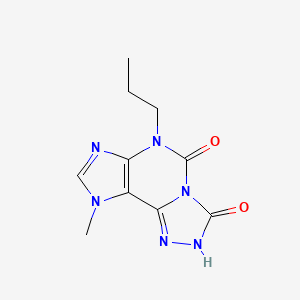
![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
